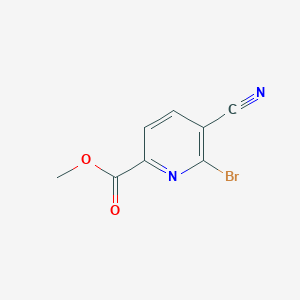
2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid typically involves the reaction of isobutyric acid with 1H-pyrazole-1-propanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, and requires refluxing for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as microwave-assisted synthesis or the use of heterogeneous catalytic systems to enhance yield and reduce reaction time . These methods are designed to be more efficient and environmentally friendly, aligning with the principles of green chemistry.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts
Mécanisme D'action
The mechanism by which 2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring is known to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
- 3-(1H-Pyrazol-1-yl)propanoic acid
- 3-(1H-Benzimidazol-1-yl)propanoic acid
- 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid
Comparison: Compared to these similar compounds, 2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the isobutyramido group, which can influence its reactivity and biological activity. This structural difference may enhance its potential as a therapeutic agent or as a precursor in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C10H15N3O3 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-(2-methylpropanoylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C10H15N3O3/c1-7(2)9(14)12-8(10(15)16)6-13-5-3-4-11-13/h3-5,7-8H,6H2,1-2H3,(H,12,14)(H,15,16) |
Clé InChI |
BKDLRLGHCQVZOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC(CN1C=CC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012750.png)






![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)

![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)


![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)

